3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride
Description
3-Amino-8λ⁶-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride is a bicyclic sulfonamide derivative characterized by a sulfur atom in a sulfone (8,8-dione) configuration and an amino substituent at the 3-position. The compound’s unique bicyclo[3.2.1]octane scaffold confers rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity. The hydrochloride salt form improves solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUBKHWJSLOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Sulfur Atom: The sulfur atom is introduced via a thiolation reaction, where a sulfur-containing reagent is used to incorporate the sulfur atom into the bicyclic core.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine under specific conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone group, resulting in the formation of the 8,8-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in synthesizing more complex molecules, particularly in the development of new materials and catalysts. Its unique structure allows for various substitution reactions that can lead to novel compounds with desirable properties.
Biology
Due to its structural characteristics, 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride is explored for its interactions with enzymes and proteins. Its potential as an enzyme inhibitor or modulator makes it a candidate for drug discovery and development.
Industry
In industrial applications, this compound is utilized in creating specialty chemicals and advanced materials. Its unique reactivity patterns enable the development of new formulations in pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Enzyme Interaction Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.
Case Study 2: Material Science Applications
In material science, the compound has been utilized as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties, demonstrating its versatility in creating advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The sulfur atom and amino group play crucial roles in these interactions, often participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Sulfur vs. Oxygen Substitution: The target compound’s 8λ⁶-thia-8,8-dione group introduces strong electron-withdrawing effects, enhancing stability against oxidative degradation compared to oxygen-containing analogs like 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride .
Amino Group vs. Halogen/Hydroxyl: The 3-amino substituent in the target compound provides a primary amine for hydrogen bonding, critical in drug-receptor interactions. This contrasts with the 2-bromo analog’s steric hindrance and the hydroxyl group in exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, which may limit membrane permeability .
Salt Forms :
- Hydrochloride salts (common across analogs) improve aqueous solubility but may alter crystallization behavior compared to free bases.
Research Findings and Implications
While experimental data specific to the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- Synthetic Utility : The bicyclo[3.2.1]octane scaffold is frequently used in analgesics and neuroactive agents. The sulfur-containing variant may offer unique pharmacokinetic profiles due to sulfone-mediated metabolic resistance .
Biological Activity
3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride (CAS No. 2126162-54-5) is a complex organic compound characterized by its unique bicyclic structure, which incorporates both an amino group and a sulfur atom. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H14ClNO2S, with a molecular weight of approximately 211.71 g/mol. The compound features a bicyclic core that allows for specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClNO2S |
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | 8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-amine; hydrochloride |
| CAS Number | 2126162-54-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the amino group facilitates hydrogen bonding, while the sulfur atom contributes to non-covalent interactions that can stabilize binding with target proteins.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : Its structural features allow it to bind to receptors, potentially influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antibiotic agent.
Antitumor Activity
Preliminary investigations suggest potential antitumor effects, possibly through the inhibition of tumor growth or induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains, demonstrating significant inhibition at specific concentrations.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL - Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that the compound induced cytotoxic effects at concentrations above 50 µM, suggesting its potential as an antitumor agent.
Q & A
Q. What advanced spectroscopic techniques elucidate degradation pathways under stress conditions?
- Methodological Answer : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress. Analyze degradation products via high-resolution LC-MS/MS and ²H isotope labeling to track proton exchange. Compare with stability data from Pharmacopeial guidelines for structurally related APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
